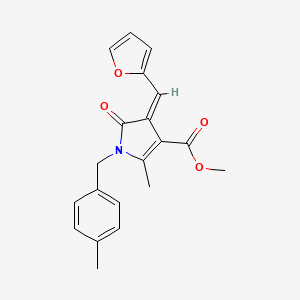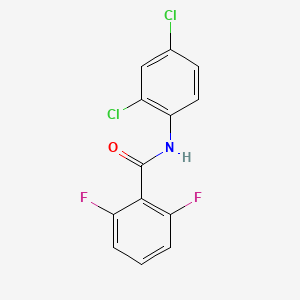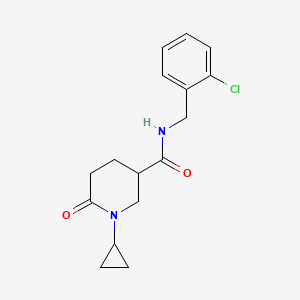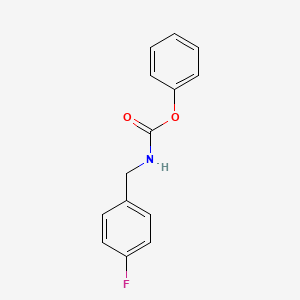![molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
1-[3-(4-iodophenoxy)propyl]pyrrolidine
Übersicht
Beschreibung
1-[3-(4-iodophenoxy)propyl]pyrrolidine, also known as IPP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. This compound belongs to the class of pyrrolidine derivatives and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are known to play a role in various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. This compound has been shown to bind selectively to sigma-1 receptors, which may lead to the modulation of these processes. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific context in which it is studied. In neuroscience, this compound has been shown to enhance neuronal survival and protect against neurodegeneration. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(4-iodophenoxy)propyl]pyrrolidine in lab experiments include its well-established synthesis method, its selective affinity for sigma-1 receptors, and its potential therapeutic applications in various fields of research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific context in which it is studied.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-iodophenoxy)propyl]pyrrolidine. One potential direction is to further investigate its mechanism of action and its effects on sigma-1 receptors. Another potential direction is to explore its potential therapeutic applications in other fields of research, such as immunology and infectious diseases. Additionally, the development of new analogs of this compound with improved properties and selectivity may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-iodophenoxy)propyl]pyrrolidine has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a selective affinity for sigma-1 receptors, which are known to play a key role in the regulation of neuronal activity. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool in drug discovery research, as it can be modified to create analogs with different chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMAMYIBZIZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)



![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)



![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)